N-Benzyl-4-aminophthalimide
Description
N-Benzyl-4-aminophthalimide is a phthalimide derivative characterized by a benzylamine substituent at the 4-position of the phthalimide core. Phthalimides are heterocyclic compounds with a fused benzene and imide structure, widely studied for their optical, electronic, and biological properties. The benzyl group in this compound enhances lipophilicity and may influence intermolecular interactions, making it relevant in applications such as fluorescence sensing, organic electronics, and medicinal chemistry.
Properties
IUPAC Name |
5-amino-2-benzylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLIZJGZOIZMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Traditional Procedure: The synthesis of N-Benzyl-4-aminophthalimide typically involves the reaction of phthalic anhydride with benzylamine in the presence of a catalyst such as sulphamic acid.
Microwave-Assisted Synthesis: An alternative method involves the use of microwave irradiation to accelerate the reaction between phthalic anhydride and benzylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding phthalimide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalimides.
Scientific Research Applications
N-Benzyl-4-aminophthalimide is widely used in scientific research due to its unique properties:
Fluorescent Probes: It is used as a fluorescent probe in various biochemical assays to study molecular interactions and dynamics.
Photophysical Studies: The compound is employed in photophysical studies to investigate the behavior of molecules under different conditions.
Material Science: It is used in the fabrication of fluorescent organic nanoparticles for applications in material science.
Biological Research: The compound is used in biological research to study cellular processes and interactions.
Mechanism of Action
The mechanism of action of N-Benzyl-4-aminophthalimide involves its ability to interact with molecular targets through its fluorescent properties. The compound can bind to specific sites within molecules, allowing researchers to track and study molecular interactions and dynamics. The fluorescence emitted by the compound provides valuable information about the environment and behavior of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Benzyl-4-aminophthalimide with structurally related compounds, focusing on substituent effects, solubility, anion-binding capabilities, and functional properties. Key comparisons are drawn from the evidence provided and analogous studies.
Structural Analog: N-Allyl-4-(4-(N-phenylureido)benzylamino)-1,8-naphthalimide
This naphthalimide derivative (discussed in ) shares a benzylamino substituent but differs in core structure (naphthalimide vs. phthalimide) and additional functional groups:
- Core Structure : The naphthalimide core (two fused benzene rings) extends π-conjugation compared to the single benzene in phthalimide, leading to redshifted absorption/emission spectra.
- Substituents: The presence of a phenylureido group and allyl chain in the naphthalimide derivative introduces hydrogen-bonding sites and steric bulk, absent in this compound.
- Anion Binding: The ureido group in the naphthalimide compound facilitates selective anion binding (e.g., acetate, phosphate) via hydrogen bonding, as demonstrated in fluorescence quenching experiments . By contrast, this compound lacks such groups, likely reducing its anion affinity.
Comparison Table
Functional Group Impact
- Benzyl vs. Allyl: The benzyl group in this compound increases steric hindrance and aromatic interactions compared to the allyl group in the naphthalimide analog. This may reduce rotational freedom and alter aggregation behavior.
- Amino vs.
Pharmacological Relevance
However, phthalimide derivatives like thalidomide analogs are known for immunomodulatory effects, suggesting that the benzyl group could modulate bioactivity through lipophilicity or target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
